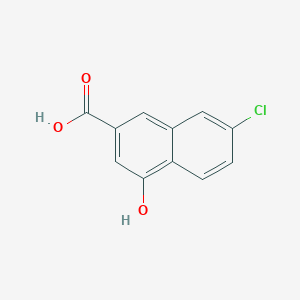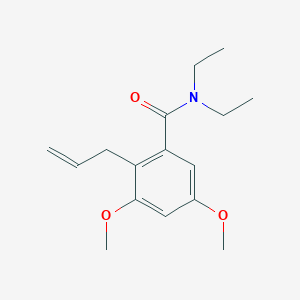
Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- is a chemical compound with the molecular formula C14H11IO3 and a molecular weight of 354.144 . This compound is known for its unique structure, which includes an iodine atom, a hydroxy group, and a phenoxy group attached to an ethanone backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- typically involves the iodination of a hydroxyphenyl ethanone derivative followed by the introduction of a phenoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The phenoxy group can be introduced through a nucleophilic substitution reaction using a phenol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl ethanone derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include various substituted ethanone derivatives, such as hydroxyphenyl ethanone, amino-substituted ethanone, and thiol-substituted ethanone .
Scientific Research Applications
Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a methoxy group instead of a phenoxy group and lacks the iodine atom.
4-Hydroxy-3-iodoacetophenone: This compound has a similar structure but lacks the phenoxy group.
Uniqueness
Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- is unique due to the presence of both the iodine atom and the phenoxy group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
CAS No. |
144691-35-0 |
|---|---|
Molecular Formula |
C14H11IO3 |
Molecular Weight |
354.14 g/mol |
IUPAC Name |
1-(2-hydroxy-3-iodo-4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C14H11IO3/c1-9(16)11-7-8-12(13(15)14(11)17)18-10-5-3-2-4-6-10/h2-8,17H,1H3 |
InChI Key |
WWJSLXDTAVJVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC2=CC=CC=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B12547426.png)


![Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B12547439.png)
![Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate](/img/structure/B12547450.png)
![Propyl 4-[difluoro(methylthio)methoxy]benzoate](/img/structure/B12547455.png)

![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)



![2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine](/img/structure/B12547511.png)
